An In-Depth Technical Guide to 4-Chloro-2-fluorophenylacetic Acid (CAS Number: 194240-75-0)
An In-Depth Technical Guide to 4-Chloro-2-fluorophenylacetic Acid (CAS Number: 194240-75-0)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Chloro-2-fluorophenylacetic acid, a key intermediate in the development of novel therapeutics. The document details its physicochemical properties, synthesis, spectroscopic characterization, and significant role in the synthesis of potent sodium channel blockers.
Core Physicochemical Properties
4-Chloro-2-fluorophenylacetic acid is a halogenated aromatic carboxylic acid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 194240-75-0 | [1][2] |
| Molecular Formula | C₈H₆ClFO₂ | [1][2] |
| Molecular Weight | 188.58 g/mol | [1][2] |
| Physical Form | Solid | - |
| Melting Point | 113-115 °C | - |
| Boiling Point (Predicted) | 287.3 ± 25.0 °C | - |
| Solubility | Slightly soluble in DMSO and Methanol; Slightly soluble in water. | - |
Synthesis and Experimental Protocols
A general experimental protocol for the hydrolysis of a related compound, benzyl cyanide to phenylacetic acid, can be adapted.[3] This method typically involves heating the nitrile with a strong acid or base.
Hypothetical Synthesis Workflow:
Caption: Hypothetical synthesis workflow for 4-Chloro-2-fluorophenylacetic acid.
Detailed Experimental Protocol (Adapted from Phenylacetic Acid Synthesis):
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 2-(4-chloro-2-fluorophenyl)acetonitrile.
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Hydrolysis: Add a solution of aqueous sulfuric acid (e.g., a 1:1 mixture of concentrated sulfuric acid and water).
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Heating: Heat the mixture to reflux with stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After completion, the reaction mixture is cooled and poured into cold water. The precipitated crude product is collected by filtration.
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Purification: The crude 4-Chloro-2-fluorophenylacetic acid can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture, to yield the pure product.
Spectroscopic Characterization
Experimental spectroscopic data (NMR, FT-IR, Mass Spectrometry) for 4-Chloro-2-fluorophenylacetic acid are not widely available in peer-reviewed literature or common databases. The following sections provide an overview of the expected spectral characteristics based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the acetic acid side chain. The aromatic region will display complex splitting patterns due to the presence of both chloro and fluoro substituents.
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effects of the halogen substituents.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum is expected to exhibit characteristic absorption bands for the carboxylic acid functional group, including a broad O-H stretching band, a sharp C=O stretching band, and C-O stretching vibrations. Aromatic C-H and C=C stretching bands, as well as C-Cl and C-F stretching vibrations, are also anticipated.
Mass Spectrometry
The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a characteristic feature of the mass spectrum. Fragmentation patterns will likely involve the loss of the carboxylic acid group and other fragments from the aromatic ring.
Biological Activity and Applications in Drug Development
4-Chloro-2-fluorophenylacetic acid is a crucial intermediate in the synthesis of pharmacologically active molecules, particularly potent and broad-spectrum state-dependent sodium channel blockers.[1][3] These blockers are of significant interest for the treatment of various pain states, including neuropathic, inflammatory, and postsurgical pain.
Signaling Pathway in Pain Treatment:
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. In chronic pain states, these channels can become hyperexcitable. By blocking these channels in a state-dependent manner (i.e., preferentially blocking channels that are frequently open or inactivated, which is more common in hyperactive neurons), drugs can selectively target pathological neuronal activity while minimizing effects on normal neuronal function.
Caption: Role of 4-Chloro-2-fluorophenylacetic acid in the synthesis of sodium channel blockers.
One notable example is the synthesis of 2-[4-(4-chloro-2-fluorophenoxy)phenyl]-pyrimidine-4-carboxamide, a compound that has shown significantly higher potency and faster binding kinetics compared to existing drugs like carbamazepine and lamotrigine.[1] The use of 4-Chloro-2-fluorophenylacetic acid as a key building block highlights its importance in the development of next-generation analgesics with potentially improved efficacy and a better therapeutic index.
Safety and Handling
As with any laboratory chemical, 4-Chloro-2-fluorophenylacetic acid should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and disposal. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. 194240-75-0 CAS MSDS (4-CHLORO-2-FLUOROPHENYLACETIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
